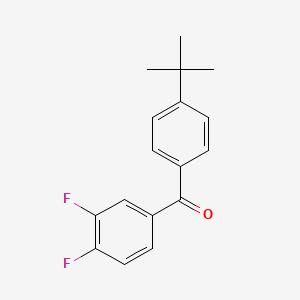

4-tert-Butyl-3',4'-difluorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

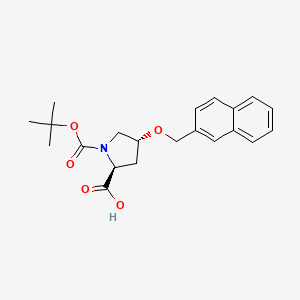

4-tert-Butyl-3’,4’-difluorobenzophenone is a chemical compound with the molecular formula C17H16F2O . It is also known as “ブルゲオナール” and is used in the fragrance industry .

Molecular Structure Analysis

The molecular structure of 4-tert-Butyl-3’,4’-difluorobenzophenone consists of a total of 37 bonds. There are 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone .Physical And Chemical Properties Analysis

The molecular weight of 4-tert-Butyl-3’,4’-difluorobenzophenone is 274.31 . Other physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Material Properties

4-tert-Butyl-3',4'-difluorobenzophenone has been explored in the context of synthesizing complex compounds and investigating their properties. For instance, it has been involved in the synthesis of tetranuclear and pentanuclear compounds of rare-earth metals, revealing insights into their structure and magnetic behavior. These compounds exhibit single-molecule magnet behavior under an applied dc field, indicating potential applications in magnetic storage devices and spintronics (Yadav et al., 2015). Additionally, the compound has contributed to the development of novel polyimides with high glass transition temperatures and excellent solubility, demonstrating its utility in the creation of materials with superior thermal and mechanical properties (Chern, Twu, & Chen, 2009).

Antioxidant Behavior

Research has also focused on its role in synthesizing antioxidants for polymer stabilization. For example, studies on the synthesis and evaluation of novel 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties have demonstrated significant free-radical scavenging ability, highlighting its potential in enhancing the durability and lifespan of polymer materials (Shakir, Ariffin, & Abdulla, 2014).

Catalysis and Chemical Reactions

In catalysis, 4-tert-Butyl-3',4'-difluorobenzophenone derivatives have been applied in hydroboration reactions, serving as effective catalysts. These studies offer insights into the mechanisms of such reactions and open pathways for synthesizing organoboron compounds, which are valuable in organic synthesis and pharmaceutical research (Hunter et al., 2011).

Environmental Stability and Degradation

The compound's derivatives have been investigated for their environmental stability, particularly in the context of polymer degradation. Research has identified novel stabilizers for butadiene polymers, showcasing the bifunctional mechanism of stabilization against thermal degradation. This work is crucial for developing more durable materials for industrial applications (Yachigo et al., 1988).

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-(3,4-difluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-17(2,3)13-7-4-11(5-8-13)16(20)12-6-9-14(18)15(19)10-12/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKNUIGIKMPSCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373810 |

Source

|

| Record name | 4-tert-Butyl-3',4'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyl-3',4'-difluorobenzophenone | |

CAS RN |

845781-01-3 |

Source

|

| Record name | 4-tert-Butyl-3',4'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1302533.png)

![(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid](/img/structure/B1302548.png)

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1302552.png)

![4-[2-(Fmoc-amino)ethoxy]-benzoic acid](/img/structure/B1302558.png)

![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione](/img/structure/B1302563.png)